molecular formula C25H20BrN3O4S B2618885 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 451467-54-2

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2618885
CAS No.: 451467-54-2
M. Wt: 538.42
InChI Key: VMCPSGOWIXTYHY-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide features a dihydroquinazoline core substituted with:

  • A 4-bromophenyl group linked via a sulfanyl-2-oxoethyl chain at position 2.
  • A furan-2-ylmethyl carboxamide group at position 5.
  • A prop-2-en-1-yl (allyl) substituent at position 3.

This structure combines aromatic, heterocyclic, and unsaturated aliphatic moieties, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O4S/c1-2-11-29-24(32)20-10-7-17(23(31)27-14-19-4-3-12-33-19)13-21(20)28-25(29)34-15-22(30)16-5-8-18(26)9-6-16/h2-10,12-13H,1,11,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCPSGOWIXTYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzamide and an aldehyde.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl bromide.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.

    Incorporation of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features suggest that it may interact with biological targets involved in cancer progression.

Mechanisms of Action:

  • Inhibition of Tumor Growth: The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it was tested against K-562 (chronic myeloid leukemia), HL-60 (acute myeloid leukemia), and B16F10 (melanoma) cells, demonstrating IC50 values ranging from 1.58 to 7.13 μM, indicating significant cytotoxic activity .

Case Studies:

  • A study conducted by Walid Fayad et al. identified this compound through screening a drug library on multicellular spheroids, revealing its effectiveness in reducing tumor size and enhancing survival rates in animal models .

Antibacterial Properties

The compound also exhibits antibacterial activity, which is crucial given the increasing resistance to conventional antibiotics.

Mechanisms of Action:

  • Targeting Bacterial Cell Functions: It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell functions contributes to its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies:

  • In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against E. coli and methicillin-resistant S. aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

Antioxidant Properties

The antioxidant potential of this compound is another area of interest, as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Mechanisms of Action:

  • Free Radical Scavenging: The presence of furan and quinazoline moieties in the structure may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Synthetic Applications

The synthesis of this compound can be utilized as a model for developing other derivatives with enhanced biological activity.

Synthetic Pathways:

  • Researchers have explored different synthetic routes to modify the structure of this compound to improve its pharmacological properties while maintaining efficacy against target diseases .

Summary Table of Applications

Application AreaMechanismKey Findings
AnticancerInhibits tumor growthIC50 values: 1.58 - 7.13 μM against various cancer cell lines
AntibacterialDisrupts bacterial functionsEffective against E. coli and MRSA
AntioxidantFree radical scavengingPotential protective effects against oxidative stress
SyntheticDerivative developmentVarious synthetic routes explored for enhanced activity

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromophenyl group could participate in halogen bonding, while the furan ring could engage in π-π interactions. The sulfanyl group could form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Substitution Patterns

The quinazoline core is a common scaffold in medicinal chemistry due to its versatility in drug design. Below is a comparative analysis of substituents and bioactivities:

Compound Name/ID Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Dihydroquinazoline 4-bromophenyl, furan-2-ylmethyl, prop-2-en-1-yl Not reported -
: 2-{[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide Dihydroquinazoline 4-bromophenyl, 3-chloro-4-fluorophenyl acetamide Antimicrobial (hypothesized)
: 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-bromophenyl, 4-chlorophenyl 59.5% anti-inflammatory activity
: 4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one 1,3-Oxazole 4-bromophenylsulfonyl, benzyl Antioxidant, antimicrobial
(AZ257) : 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide Dihydropyridine 4-bromophenyl, furyl, methoxyphenyl Not reported
Key Observations:

4-Bromophenyl Group : Present in all listed compounds, this moiety is associated with enhanced lipophilicity and bioactivity, particularly in anti-inflammatory and antimicrobial contexts .

Sulfanyl Linkages : The sulfanyl (-S-) group in the target compound and ’s analogue may improve binding to enzymatic targets via sulfur-mediated interactions.

Heterocyclic Appendages : The furan-2-ylmethyl group in the target compound is structurally similar to the furyl substituent in , which could influence metabolic stability or receptor binding .

Pharmacological Implications

  • Anti-inflammatory Potential: The 1,3,4-oxadiazole derivative () with a 4-bromophenyl group showed 59.5% inhibition of inflammation, comparable to indomethacin . The target compound’s sulfanyl and allyl groups may similarly modulate cyclooxygenase (COX) or NF-κB pathways.
  • Antimicrobial Activity : ’s quinazoline analogue and ’s oxazole derivative demonstrate the role of 4-bromophenyl and sulfonyl/sulfanyl groups in disrupting microbial membranes or enzyme function .
  • Synthetic Accessibility : The use of SHELX software () for crystallographic refinement suggests that structural analogs of the target compound can be efficiently characterized, aiding in structure-activity relationship (SAR) studies .

Structural Differentiation

  • Prop-2-en-1-yl (Allyl) Group : Unique to the target compound, this substituent may introduce steric effects or participate in covalent bonding with biological targets.
  • Furan-2-ylmethyl vs. Other Aromatic Groups : Compared to the 3-chloro-4-fluorophenyl group in , the furan ring may reduce toxicity while maintaining π-π stacking interactions .

Biological Activity

The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanism of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C20H19BrN2O3S\text{C}_{20}\text{H}_{19}\text{BrN}_{2}\text{O}_{3}\text{S}

Research indicates that quinazoline derivatives often interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The presence of the furan and bromophenyl moieties may enhance the compound's affinity for these targets.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, highlighting its potential as an anti-cancer agent and an anti-inflammatory compound.

Anticancer Activity

  • Inhibition of Cancer Cell Proliferation :
    • The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values ranged from 10 to 30 µM depending on the cell type used.
    • A study showed that the compound inhibited cell proliferation by inducing apoptosis, as evidenced by increased levels of caspase activity in treated cells .
  • Mechanistic Insights :
    • Molecular docking studies suggest that the compound binds effectively to the active sites of key enzymes involved in cancer metabolism, such as cyclin-dependent kinases (CDKs) and topoisomerases .

Anti-inflammatory Activity

  • Inhibition of Pro-inflammatory Cytokines :
    • The compound was shown to reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases .
  • In Vitro Studies :
    • In vitro assays indicated that the compound inhibited the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for COX inhibition were reported to be around 15 µM .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on MCF-7 Cells :
    • A detailed study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability and increased apoptotic markers after treatment with 20 µM concentration for 48 hours.
  • Inflammatory Response in Macrophages :
    • Another study assessed the anti-inflammatory properties by treating RAW 264.7 macrophages with varying concentrations of the compound. The results showed a significant reduction in nitric oxide production at concentrations above 10 µM, confirming its anti-inflammatory potential.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism
MCF-720Apoptosis induction
HCT11615Cell cycle arrest
A54925DNA damage response

Table 2: Anti-inflammatory Effects

Treatment Concentration (µM)NO Production Inhibition (%)
520
1040
2060

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